3,5-Difluorocinnamic acid

Übersicht

Beschreibung

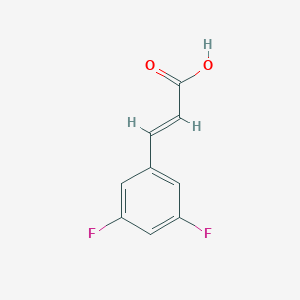

3,5-Difluorocinnamic acid is an organic compound with the molecular formula C9H6F2O2 and a molecular weight of 184.14 g/mol . It is a derivative of cinnamic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at positions 3 and 5 . This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and interactions.

Vorbereitungsmethoden

3,5-Difluorocinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of styrene acid with hydrogen fluoride under appropriate conditions to introduce fluorine atoms, resulting in the formation of this compound . Industrial production methods may involve similar halogenation reactions, often using halogenated intermediates and subsequent functional group transformations.

Analyse Chemischer Reaktionen

3,5-Difluorocinnamic acid undergoes several types of chemical reactions, including:

Electrophilic Substitution Reactions: The presence of electron-withdrawing fluorine atoms activates the aromatic ring towards electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Substitution Reactions: Common reagents used in these reactions include halogenating agents and other electrophiles.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions may yield various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis:

3,5-Difluorocinnamic acid serves as a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs. Its structural modifications allow for enhanced efficacy and reduced side effects in therapeutic agents. Researchers have synthesized novel compounds utilizing this acid, demonstrating its potential in developing new pharmaceuticals aimed at treating inflammation-related diseases .

Case Study:

A study highlighted the synthesis of a series of anti-inflammatory agents using this compound as a starting material. The resulting compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential for further development into clinical applications .

Material Science

Enhancement of Material Properties:

In material science, this compound is incorporated into polymers and coatings to improve thermal stability and mechanical properties. Its fluorine substituents contribute to enhanced performance characteristics such as resistance to degradation and improved durability under harsh environmental conditions .

Table: Comparison of Material Properties with and without this compound

| Property | Without this compound | With this compound |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Degradation Resistance | Poor | Excellent |

Agricultural Chemistry

Potential Herbicide and Pesticide:

Research has explored the use of this compound as a more environmentally friendly alternative to traditional herbicides and pesticides. Its ability to inhibit specific metabolic pathways in plants makes it a candidate for developing safer agricultural chemicals .

Case Study:

A recent investigation assessed the herbicidal activity of this compound against common weeds. Results indicated effective growth inhibition at low concentrations, suggesting its viability as a sustainable agricultural solution .

Biochemical Research

Enzyme Inhibition Studies:

The compound is utilized in biochemical research to study enzyme inhibition and receptor interactions. Its unique structure allows researchers to investigate metabolic pathways and disease mechanisms more effectively .

Case Study:

In a study focusing on metabolic pathways related to cancer, this compound was shown to inhibit specific enzymes involved in tumor growth. This finding opens avenues for further exploration into its role as an anti-cancer agent .

Fluorescent Probes

Development of Imaging Probes:

Due to its fluorine substituents, this compound is suitable for creating fluorescent probes for imaging applications in biological and medical research. These probes can enhance the visualization of cellular processes and molecular interactions .

Case Study:

A project developed fluorescent probes based on this compound that successfully illuminated cellular structures in live cells. This application demonstrates the compound's potential in advancing imaging techniques in biomedical research .

Wirkmechanismus

The mechanism of action of 3,5-Difluorocinnamic acid involves its interaction with molecular targets and pathways influenced by the presence of fluorine atoms. These interactions can significantly alter the compound’s reactivity and biological activities. For example, the fluorine atoms can affect the molecule’s hydrogen bonding capabilities and overall crystal packing.

Vergleich Mit ähnlichen Verbindungen

3,5-Difluorocinnamic acid can be compared with other similar compounds, such as:

4-Fluorocinnamic Acid: This compound has a single fluorine atom at the 4-position on the benzene ring.

2-Methylcinnamic Acid: This compound has a methyl group at the 2-position on the benzene ring.

4-Methoxycinnamic Acid: This compound has a methoxy group at the 4-position on the benzene ring.

Biologische Aktivität

3,5-Difluorocinnamic acid (DFCA), a derivative of cinnamic acid, has garnered attention in recent years due to its diverse biological activities. This compound, with the molecular formula CHFO, exhibits properties that may be beneficial in various therapeutic applications, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article provides a comprehensive overview of the biological activity of DFCA, supported by relevant data tables and research findings.

Before delving into biological activities, it is essential to understand the chemical properties of DFCA:

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 182.14 | g/mol |

| Melting Point | 349.50 | K |

| LogP oct/wat | 2.063 | - |

| Solubility | Low (log10WS = -2.48) | - |

These properties suggest that DFCA is relatively lipophilic, which may influence its absorption and distribution in biological systems .

Anti-Cancer Activity

Recent studies have indicated that DFCA exhibits significant anti-cancer properties. In vitro studies demonstrated that DFCA can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. For instance:

- Study Findings : DFCA was shown to induce apoptosis in MCF-7 (breast cancer) cells by activating caspase pathways .

- Mechanism : The compound appears to disrupt mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, leading to cell death.

Anti-Inflammatory Effects

DFCA has been explored for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines:

- Cytokine Inhibition : DFCA reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .

- Mechanism : The inhibition of nuclear factor kappa B (NF-κB) signaling pathway is believed to be a key mechanism through which DFCA exerts its anti-inflammatory effects.

Neuroprotective Properties

In addition to its anti-cancer and anti-inflammatory activities, DFCA has shown promise in neuroprotection:

- Study Findings : In models of neurodegeneration, DFCA exhibited protective effects against oxidative stress-induced neuronal cell death .

- Mechanism : It appears to enhance the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), promoting neuronal survival and function.

Case Studies

Several case studies highlight the therapeutic potential of DFCA:

- Breast Cancer Treatment : A study involving DFCA treatment in MCF-7 cells showed a dose-dependent decrease in cell viability with an IC50 value of approximately 30 µM.

- Neuroprotection in Animal Models : In a rat model of Alzheimer’s disease, administration of DFCA improved cognitive functions as assessed by the Morris water maze test .

Eigenschaften

IUPAC Name |

(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBAWRXICVNIUGY-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84315-23-1, 147700-58-1 | |

| Record name | trans-3,5-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-3,5-Difluorocinnamic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does pressure impact the [2 + 2] photodimerization reaction rate of 3,5-Difluorocinnamic acid in its crystal form?

A1: The research indicates that applying pressure can accelerate the [2 + 2] photodimerization of this compound. Specifically, the reaction proceeds at a faster rate at 0.4 GPa compared to ambient pressure (0.1 MPa). [] This suggests that pressure can influence the molecular arrangement within the crystal lattice, potentially leading to more favorable orientations for the reaction to occur.

Q2: What are the structural factors that might contribute to the observed differences in reactivity between 2,5-Difluorocinnamic acid and this compound under photodimerization conditions?

A2: While both 2,5-Difluorocinnamic acid and this compound share similarities in the distances between reacting monomers and their spatial orientations within the crystal lattice, 2,5-Difluorocinnamic acid exhibits higher reactivity. [] This implies that factors beyond simple geometric considerations, such as electronic effects stemming from the different fluorine substituent positions, could play a significant role in influencing the reactivity of these difluorinated cinnamic acid derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.